Triptophenolid

Übersicht

Beschreibung

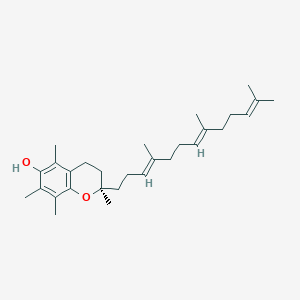

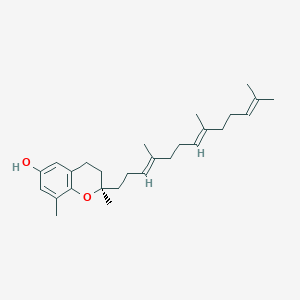

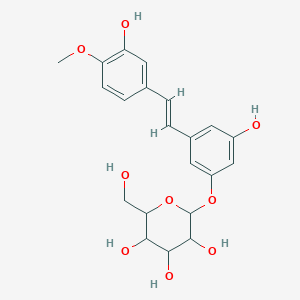

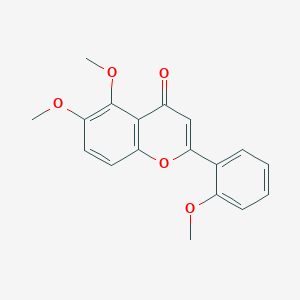

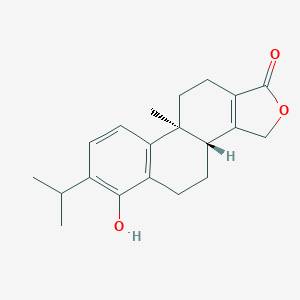

- It belongs to the class of diterpenoids and has the chemical formula C~20~H~24~O~3~ with a molecular weight of 312.4 g/mol .

- Historically, Tripterygium wilfordii has been used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.

Triptophenolide: .

Wissenschaftliche Forschungsanwendungen

Immunomodulation: Triptophenolide inhibits the delayed type hypersensitivity (DTH) reaction induced by certain antigens and reduces peripheral blood ANAE+ lymphocytes in animal models.

Complement Activation: It increases total serum complement levels and decreases serum antibody production (IgG) in rats and mice.

Antiandrogen Activity: Triptophenolide has been identified as an antiandrogen, inhibiting both wild-type and mutant androgen receptors.

Wirkmechanismus

- The exact mechanism by which Triptophenolide exerts its effects remains an area of ongoing research.

- It likely involves modulation of immune responses, complement activation, and interactions with cellular pathways.

Safety and Hazards

Zukünftige Richtungen

Triptolide has been demonstrated to possess important therapeutic potential with anti-inflammatory, immunosuppressive, and antitumor activities, as well as to exhibit potentially medically relevant activity for central nervous system diseases . This sets the foundation for the future course of development of triptolide .

Biochemische Analyse

Biochemical Properties

Triptophenolide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lymphocyte activation and T-cell expression of interleukin-2 at the transcription level . It also inhibits nuclear factor-κB transcriptional activation after binding to DNA .

Cellular Effects

Triptophenolide has significant effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, immunosuppressive, and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triptophenolide exerts its effects at the molecular level through various mechanisms. It binds to DNA and inhibits nuclear factor-κB transcriptional activation . It also modulates the expression of interleukin-2 in T-cells .

Metabolic Pathways

Triptophenolide is involved in several metabolic pathways. It has been found that glycerophospholipid metabolism and ether lipid metabolism are correlated to both hepatotoxicity and anti-rheumatoid arthritis effects of Triptophenolide .

Transport and Distribution

It has been suggested that OCT2 mediates the nephrotoxicity of Triptophenolide .

Subcellular Localization

It has been found that the diterpene synthases involved in the biosynthesis of Triptophenolide are localized in the plastids .

Vorbereitungsmethoden

- The synthetic routes for Triptophenolide are not widely documented, but it is typically obtained from natural sources.

- Industrial production methods may involve extraction from Tripterygium wilfordii or chemical synthesis using specific precursors.

Analyse Chemischer Reaktionen

- Triptophenolide undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly specified in the available literature.

- Major products formed during these reactions would depend on the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

- Triptophenolide’s uniqueness lies in its antiandrogen activity and immunomodulatory effects.

- Similar compounds include other diterpenoids and natural products with anti-inflammatory properties.

Remember that Triptophenolide’s full potential and mechanisms are still being explored, making it an intriguing subject for further scientific investigation

Eigenschaften

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.